2,5-Bis(chloromethyl)pyrimidine
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Overview
Description
2,5-Bis(chloromethyl)pyrimidine is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine The structure of this compound consists of a pyrimidine ring substituted with two chloromethyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(chloromethyl)pyrimidine typically involves the chloromethylation of pyrimidine derivatives. One common method is the reaction of pyrimidine with formaldehyde and hydrochloric acid, which introduces the chloromethyl groups at the desired positions. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(chloromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding aldehydes or acids. Reduction reactions can convert the chloromethyl groups to methyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Amino or thio derivatives of pyrimidine.
Oxidation Products: Pyrimidine carboxylic acids or aldehydes.
Reduction Products: Methyl-substituted pyrimidines.
Scientific Research Applications
2,5-Bis(chloromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in the study of DNA and RNA analogs due to its structural similarity to nucleotides.
Medicine: Derivatives of this compound are investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with biological processes in target organisms.
Mechanism of Action
The mechanism of action of 2,5-Bis(chloromethyl)pyrimidine and its derivatives often involves interaction with biological macromolecules such as DNA, RNA, and proteins. The chloromethyl groups can form covalent bonds with nucleophilic sites in these macromolecules, leading to inhibition of their function. This property is particularly useful in the development of anticancer and antiviral agents, where the compound can interfere with the replication of cancer cells or viruses.
Comparison with Similar Compounds
2,4,6-Trichloropyrimidine: Another chlorinated pyrimidine derivative with applications in agrochemicals and pharmaceuticals.
2-Chloromethyl-5-methylpyrimidine: A compound with similar reactivity but different substitution pattern, affecting its chemical properties and applications.
2,5-Dimethylpyrimidine: Lacks the chloromethyl groups, making it less reactive in substitution reactions but useful in other contexts.
Uniqueness: 2,5-Bis(chloromethyl)pyrimidine is unique due to the presence of two reactive chloromethyl groups, which provide multiple sites for chemical modification
Properties
Molecular Formula |
C6H6Cl2N2 |
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Molecular Weight |
177.03 g/mol |
IUPAC Name |
2,5-bis(chloromethyl)pyrimidine |
InChI |
InChI=1S/C6H6Cl2N2/c7-1-5-3-9-6(2-8)10-4-5/h3-4H,1-2H2 |
InChI Key |
HZLBEEAMWXSDIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)CCl |
Origin of Product |
United States |
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